Vandetanib-13C6: A Comprehensive Technical Guide to its Chemical and Physical Properties
Vandetanib-13C6: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed characterization of Vandetanib-13C6, an isotopically labeled analog of the potent multi-targeted tyrosine kinase inhibitor, Vandetanib. This document outlines its core chemical and physical properties, provides detailed experimental protocols for its characterization, and illustrates its mechanism of action through key signaling pathways. Vandetanib-13C6 serves as a critical internal standard for pharmacokinetic and metabolic studies of Vandetanib, enabling precise quantification in complex biological matrices.
Chemical and Physical Properties
Vandetanib-13C6 shares a virtually identical chemical structure and physical properties with its parent compound, Vandetanib, with the key difference being the incorporation of six Carbon-13 isotopes. This isotopic labeling results in a higher molecular weight. The following table summarizes the key chemical and physical properties.
| Property | Value | Reference |
| Chemical Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(((1-methylpiperidin-4-yl)methyl)oxy)quinazolin-4-amine-13C6 | Inferred from parent compound |
| Molecular Formula | C₁₆¹³C₆H₂₄BrFN₄O₂ | [1] |
| Molecular Weight | 481.35 g/mol | Calculated |
| CAS Number | 1261397-03-8 | [2] |
| Appearance | White to off-white or pale-yellow solid powder | [2][3] |
| Melting Point | Approximately 235°C | [4] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | [5][6] |
| pKa | 5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety) | [4] |
| LogP | 4.7 (n-octanol/water at pH 11) | [4] |
| Stability | Stable solid. In solution, degradation may occur under acidic, oxidative, and light-stressed conditions. | [4] |
Experimental Protocols
Robust analytical methods are essential for confirming the identity, purity, and quality of Vandetanib-13C6. The following protocols are adapted from validated methods for Vandetanib and are suitable for the characterization of its isotopically labeled form.
Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular identity and isotopic enrichment of Vandetanib-13C6.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]
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Sample Preparation:
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Prepare a stock solution of Vandetanib-13C6 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
-
Data Analysis:
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Confirm the presence of the parent ion corresponding to the calculated molecular weight of Vandetanib-13C6.
-
Analyze the fragmentation pattern to ensure it is consistent with the known structure of Vandetanib.
-
Assess the isotopic purity by comparing the signal intensity of the 13C6-labeled compound to any unlabeled Vandetanib present.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a Vandetanib-13C6 sample.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11][12][13]
-
Sample Preparation:
-
Prepare a stock solution of Vandetanib-13C6 in the mobile phase at a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Calculate the area percent of the main Vandetanib-13C6 peak relative to the total area of all observed peaks to determine the purity. The retention time should be consistent across injections.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of Vandetanib-13C6.
Methodology: ¹H NMR Spectroscopy.
-
Sample Preparation:
-
Dissolve an appropriate amount of Vandetanib-13C6 in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Spectrometer Conditions:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR.
-
-
Data Analysis:
-
The resulting ¹H NMR spectrum should be consistent with the structure of Vandetanib.[3][15] The chemical shifts and coupling constants should match those reported for the parent compound. The presence of the six 13C atoms may lead to observable 13C-¹H coupling, providing further structural confirmation.
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Mechanism of Action and Signaling Pathways
Vandetanib is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. By binding to the ATP-binding site of these kinases, Vandetanib blocks their phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of Vandetanib are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during Transfection) proto-oncogene.[2][16][17][18][19][20][21][22][23][24][25][26][27]
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by Vandetanib.
References
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- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms | Journal of Pharmaceutical Research International [journaljpri.com]
- 13. saspublishers.com [saspublishers.com]
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- 18. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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- 22. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 23. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
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